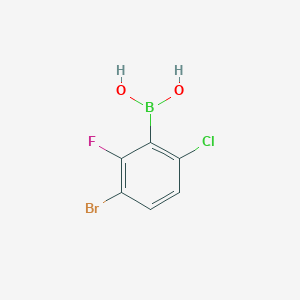

3-Bromo-6-chloro-2-fluorophenylboronic acid

Description

3-Bromo-6-chloro-2-fluorophenylboronic acid is a halogenated arylboronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals. Its pinacol ester form (CAS 1451391-12-0, C₁₂H₁₄BBrClFO₂) is particularly notable for enhanced stability and handling efficiency compared to the free boronic acid . This compound features a bromo (Br) substituent at position 3, chloro (Cl) at position 6, and fluorine (F) at position 2 on the phenyl ring. The strategic placement of electron-withdrawing halogens enhances its reactivity in palladium-catalyzed coupling reactions, making it a critical intermediate in drug development, particularly for targeted therapies .

Properties

IUPAC Name |

(3-bromo-6-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQTXKBDIXIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromo-6-chloro-2-fluorophenylboronic acid typically follows a route involving:

- Selection of a suitably halogenated aromatic precursor.

- Introduction of the boronic acid moiety via lithiation or metal-halogen exchange followed by reaction with a boron electrophile.

- Protection of the boronic acid group as a pinacol ester for stability and ease of handling (optional).

- Purification by chromatographic techniques.

Preparation of the Boronic Acid or Pinacol Ester

A common method to prepare this compound involves the synthesis of its pinacol ester derivative, which can later be hydrolyzed to the free boronic acid. The pinacol ester is often preferred for storage and use in coupling reactions.

- React the corresponding arylboronic acid with pinacol in a dry organic solvent such as diethyl ether.

- The reaction proceeds under mild conditions to form the pinacol ester.

- Purification is achieved via flash column chromatography.

This method is supported by the synthesis details of this compound pinacol ester, which has the molecular formula C12H14BBrClFO2 and molecular weight 335.41 g/mol. The pinacol ester form is characterized by the 1,3,2-dioxaborolane ring system attached to the aromatic ring bearing the halogen substituents.

| Parameter | Details |

|---|---|

| Molecular Formula | C12H14BBrClFO2 |

| Molecular Weight | 335.41 g/mol |

| CAS Number | 1451391-12-0 |

| IUPAC Name | 2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent for Esterification | Diethyl ether |

| Purification Method | Flash column chromatography |

Synthesis Route Overview

While specific literature on direct synthesis of this compound is limited, related synthetic methodologies for halogenated aromatic boronic acids can be adapted:

Step 1: Preparation of halogenated aromatic precursor

Starting from commercially available or synthesized 3-bromo-6-chloro-2-fluorobenzene or related intermediates such as 2-bromo-6-fluorobenzaldehyde (a close analog), halogenation and substitution reactions are employed to install the desired pattern of substituents.

Step 2: Metal-halogen exchange or lithiation

The aromatic halide undergoes metal-halogen exchange (e.g., with n-butyllithium) or directed ortho-lithiation to generate an aryl lithium intermediate.

Step 3: Reaction with boron electrophile

The aryl lithium intermediate is reacted with a boron electrophile such as trialkyl borate (e.g., trimethyl borate) to introduce the boronic acid group.

Step 4: Hydrolysis and work-up

Acidic hydrolysis yields the free boronic acid. Alternatively, reaction with pinacol under dehydrating conditions forms the pinacol ester derivative.

Step 5: Purification

Purification is typically performed by silica gel chromatography using appropriate eluents like ethyl acetate/hexane mixtures.

Detailed Research Findings and Notes

The presence of multiple halogens (Br, Cl, F) on the aromatic ring requires careful control of reaction conditions to avoid undesired side reactions such as halogen exchange or dehalogenation.

The fluorine substituent influences the electronic properties of the ring, affecting lithiation regioselectivity and boronic acid stability.

The pinacol ester form is favored for synthetic applications due to its enhanced stability compared to the free boronic acid.

Purification by flash chromatography is essential to remove impurities and side products, often monitored by thin-layer chromatography (TLC).

The synthesis is typically conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenated aromatic precursor synthesis | Starting from halogenated benzene derivatives | May involve halogenation or substitution |

| 2 | Metal-halogen exchange or lithiation | n-Butyllithium in dry ether or THF | Requires low temperature (-78 °C) |

| 3 | Reaction with boron electrophile | Trimethyl borate or similar | Forms boronate intermediate |

| 4 | Hydrolysis or esterification | Acidic aqueous work-up or pinacol addition | Yields boronic acid or pinacol ester |

| 5 | Purification | Flash column chromatography | Use of silica gel and appropriate solvents |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-fluorophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding hydroxyl or amino derivatives.

Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-bromo-6-chloro-2-fluorophenylboronic acid is as a key reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates, making it essential for synthesizing complex organic molecules. The presence of bromine and chlorine substituents enhances its reactivity, allowing for selective coupling under mild conditions .

1.2 Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique halogenated structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it has been utilized in the development of inhibitors targeting specific enzymes, which is crucial for drug discovery and development .

Medicinal Chemistry

2.1 Potential Therapeutic Applications

Research indicates that this compound may exhibit biological activity through its interactions with specific biological targets. The unique arrangement of halogens can influence its binding affinity and specificity towards enzymes or receptors, making it a candidate for further investigation in medicinal chemistry .

2.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Studies have shown that modifications to the boronic acid moiety can enhance its efficacy as a therapeutic agent while reducing potential side effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-2-fluorophenylboronic acid exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Electronic Comparisons

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The fluorine at position 2 in the parent compound enhances electrophilicity, accelerating oxidative addition in Suzuki reactions .

- Steric Effects: Bulkier groups (e.g., benzyloxy in ) slow reaction kinetics but improve regioselectivity.

- Stability: Pinacol esters (e.g., CAS 1451391-12-0) exhibit superior shelf-life compared to free boronic acids, critical for industrial-scale synthesis .

Research Findings and Industrial Relevance

Recent studies highlight the versatility of halogenated phenylboronic acids:

- Suzuki Coupling Efficiency: this compound achieves >90% yield in couplings with heteroaryl halides under mild conditions .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature reactions .

- Crystallography: SHELX software confirms its monoclinic crystal structure, aiding in co-crystal engineering for drug formulation .

Biological Activity

3-Bromo-6-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of halogen substituents, influences its biological activity and reactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4BBrClF O_2. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring enhances its reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are critical for synthesizing complex organic molecules .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activities and cellular processes. The halogen substituents may enhance binding affinities to specific receptors or enzymes, potentially leading to inhibitory effects on their activities .

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain phenylboronic acids possess moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans . The mechanism often involves the inhibition of key enzymes necessary for bacterial growth.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of structurally related phenylboronic acids. Results demonstrated that these compounds could inhibit the growth of various fungi and bacteria, with specific minimum inhibitory concentration (MIC) values indicating their effectiveness .

- Enzyme Inhibition : Another study highlighted the potential of phenylboronic acids in inhibiting leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in bacteria. The binding affinity was assessed through docking studies, revealing significant interactions between the boronic acid derivatives and the enzyme's active site .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development. Its ability to selectively inhibit enzymes involved in disease processes positions it as a potential therapeutic agent for treating bacterial infections and possibly other diseases influenced by enzymatic activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-6-chloro-2-fluorophenylboronic acid?

- Methodology : The compound is synthesized via transesterification of the corresponding arylboronic acid with pinacol in diethyl ether, followed by purification using rapid column chromatography . Key steps include:

- Reaction Setup : Use anhydrous conditions to prevent hydrolysis of the boronic acid.

- Purification : Optimize solvent gradients during chromatography to separate halogenated byproducts.

- Yield Enhancement : Control reaction temperature (typically 0–25°C) to minimize side reactions.

Q. How does the halogen substitution pattern influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of Br, Cl, and F substituents reduces electron density on the phenyl ring, enhancing oxidative addition with Pd(0) catalysts. This accelerates coupling rates compared to non-halogenated analogs .

- Steric Considerations : The 2-fluoro substituent may hinder transmetallation if bulky partners (e.g., ortho-substituted aryl halides) are used. Optimize ligand choice (e.g., SPhos) to mitigate steric clashes .

Q. What purification strategies are effective for isolating high-purity this compound?

- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (7:3 to 1:1) for baseline separation of boronic acid derivatives.

- Recrystallization : Ethanol/water mixtures (4:1) yield crystalline products with >98% purity. Monitor pH to avoid boronic acid decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–2 mol%) in THF or dioxane at 80–100°C. Additives like K₂CO₃ (2 equiv) improve turnover .

- Substrate Compatibility : Test aryl/heteroaryl halides with varying electronic profiles. For electron-deficient partners, reduce reaction time to prevent catalyst deactivation.

- Troubleshooting : If yields drop below 70%, check for boronic acid hydrolysis (via ¹¹B NMR) or ligand oxidation .

Q. What crystallographic techniques are suitable for structural elucidation of derivatives?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) are recommended for refinement due to robust handling of heavy atoms (Br, Cl) .

- Challenges : Address disorder in halogen substituents by applying restraints to thermal parameters. For twinned crystals, use the TWIN/BASF commands in SHELXL .

Q. How to design structure-activity relationship (SAR) studies for drug candidates derived from this boronic acid?

- Derivatization Strategies :

- Halogen Replacement : Substitute Br or Cl with smaller halogens (e.g., F) to modulate steric bulk and lipophilicity.

- Boronic Acid Modifications : Convert to trifluoroborate salts for improved stability in biological assays .

Key Considerations

- Contradictions : and suggest different optimal bases (K₂CO₃ vs. NaOAc). This may reflect solvent-dependent effects; verify compatibility with specific substrates.

- Unresolved Issues : Limited data on long-term stability under aqueous conditions. Perform accelerated degradation studies (40°C/75% RH) for storage recommendations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.